molecular formula C10H15NO B2523134 2-[3-(Aminomethyl)phenyl]propan-2-ol CAS No. 1021871-68-0

2-[3-(Aminomethyl)phenyl]propan-2-ol

Cat. No. B2523134
CAS RN: 1021871-68-0
M. Wt: 165.236
InChI Key: KJGDRDVSHVXPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(Aminomethyl)phenyl]propan-2-ol" is a beta-amino alcohol that can be synthesized through various chemical reactions. It is structurally related to several compounds that have been studied for their potential pharmacological properties, such as beta-adrenergic blocking agents and kinase inhibitors . The molecular structure of this compound includes an aminomethyl group attached to a phenyl ring and a propan-2-ol moiety, which is a common structure in medicinal chemistry due to its relevance in drug design.

Synthesis Analysis

The synthesis of related beta-amino alcohols often involves multi-step strategies starting from simple precursors like epichlorohydrin. For instance, the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has been achieved through epoxy ring opening followed by ring closure and further modifications . Similarly, 2-(cyanomethyl)phenyl esters have been used as starting materials for the synthesis of 3-acyl-2-aminobenzofuran derivatives, showcasing the versatility of cyanomethylphenyl-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[3-(Aminomethyl)phenyl]propan-2-ol" has been determined using X-ray crystallography. For example, the crystal and molecular structures of a related anti-ulcer agent have been analyzed, revealing a rigid bent-rod-like conformation . Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the structural preferences of these molecules in different environments .

Chemical Reactions Analysis

Compounds with a similar structure to "2-[3-(Aminomethyl)phenyl]propan-2-ol" have been involved in various chemical reactions. For instance, the cyclisation of 3-(p-methylphenyl)propan-1-ol has been studied, demonstrating the formation of different cyclic intermediates and highlighting the influence of pH on the regioselectivity of the cyclisation process . These studies contribute to the understanding of the reactivity and potential transformations of beta-amino alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino alcohols are influenced by their molecular structure. For example, the presence of an aminomethyl group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate . These hydrogen bonding interactions can affect the solubility, melting point, and overall stability of the compound. Additionally, the presence of a phenyl ring can contribute to the lipophilicity of the molecule, which is an important factor in drug absorption and distribution .

Scientific Research Applications

Cardiovascular Disease Treatment

The derivatives of 1-phenoxy-3-amino-propane-2-ol, a closely related compound to 2-[3-(Aminomethyl)phenyl]propan-2-ol, have shown potential in treating and preventing heart diseases. These derivatives possess beta-adrenalytic or anti-arrhythmic properties, making them suitable for cardiovascular applications (Griffin, 2001).

Antimicrobial Agent Development

Synthesis and characterization of compounds related to 2-[3-(Aminomethyl)phenyl]propan-2-ol have demonstrated potential antimicrobial activities. These include derivatives synthesized through a multi-step strategy from related compounds, showcasing their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Inhibitory Activity Against Src Kinase

Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, related to the core structure of 2-[3-(Aminomethyl)phenyl]propan-2-ol, have been synthesized and evaluated for their inhibitory activity against Src kinase. These compounds have shown anticancer activity on human breast carcinoma cells, indicating their potential in cancer treatment (Sharma et al., 2010).

Synthesis of Circular Polyamines

Research on the synthesis of circular polyamines from 3-amino-propan-1-ol, a compound structurally similar to 2-[3-(Aminomethyl)phenyl]propan-2-ol, highlights the potential of these compounds in drug and gene delivery. The broad range of possible polyamine products derived from amino alcohols positions these compounds as significant in medical research (Cassimjee, Marin, & Berglund, 2012).

Stereochemistry in Synthetic Chemistry

Research on the stereochemistry of mannich bases, specifically focusing on compounds like 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols, which are structurally related to 2-[3-(Aminomethyl)phenyl]propan-2-ol, plays a crucial role in synthetic chemistry, especially in understanding the formation of diastereoisomeric compounds (Angiolini, Bizzarri, & Tramontini, 1969).

Enzymatic Kinetic Resolution

Studies on the enzymatic kinetic resolution of rac-2-phenylpropan-1-ol derivatives, closely related to 2-[3-(Aminomethyl)phenyl]propan-2-ol, have been conducted. This research is significant for developing chiral building blocks for natural and unnatural sesquiterpenes, highlighting the versatility of these compounds in organic synthesis (Sharif Mohammed Shafioul & Cheong, 2012).

properties

IUPAC Name

2-[3-(aminomethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDRDVSHVXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)phenyl]propan-2-ol

CAS RN

1021871-68-0
Record name 2-[3-(aminomethyl)phenyl]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.